6-(2-Furyl)-2-methyl-5,6,7,10-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8-one
Description
6-(2-Furyl)-2-methyl-5,6,7,10-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8-one is a heterocyclic compound that belongs to the class of triazoloquinazolines This compound is characterized by the fusion of triazole and quinazoline rings, which are known for their diverse pharmacological activities
Properties
IUPAC Name |
6-(furan-2-yl)-2-methyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-8-15-14-16-11-5-9(13-3-2-4-20-13)6-12(19)10(11)7-18(14)17-8/h2-4,7,9H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQKQWYIEHLLMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Furyl)-2-methyl-5,6,7,10-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8-one typically involves multi-component reactions (MCRs). One efficient method involves the reaction between aldehydes, dimedone, and 3-amino-1,2,4-triazole in acetic acid as the reaction medium at 60°C . This method is advantageous due to its excellent yields, short reaction time, mild reaction conditions, and environmentally friendly nature.
Industrial Production Methods
Industrial production of this compound can leverage the same MCR approach due to its scalability and cost-effectiveness. The use of acetic acid as a reaction medium eliminates the need for expensive catalysts and simplifies the purification process, making it suitable for large-scale production .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole ring (positions 1, 2, and 4) and quinazoline nitrogen atoms serve as nucleophilic sites. Key reactions include:
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Alkylation : Reaction with alkyl halides under basic conditions modifies nitrogen atoms. For example, methylation at the triazole N2 position enhances solubility in polar solvents .
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Acylation : Acetic anhydride or acetyl chloride selectively acylates the triazole ring, forming N-acylated derivatives .
Table 1: Nucleophilic Substitution Examples
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N2-methylated derivative | |
| Acylation | Ac₂O, reflux | N-acetyl-triazoloquinazoline |
Electrophilic Aromatic Substitution
The quinazoline moiety undergoes electrophilic substitution, primarily at the C3 and C5 positions due to electron-rich aromatic regions:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at C5, enabling further reduction to amino derivatives .
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Halogenation : Bromination with Br₂/FeBr₃ yields C3-bromo analogs, useful in Suzuki coupling reactions .
Oxidation and Reduction
The tetrahydro rings and furyl group participate in redox processes:
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Dehydrogenation : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the tetrahydro ring to a fully aromatic quinazoline system .
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Furyl Ring Oxidation : H₂O₂/FeSO₄ converts the furyl group to a diketone, altering electronic properties .
Table 2: Redox Reactions
| Process | Reagents | Outcome | Application |
|---|---|---|---|
| Oxidation | DDQ, CH₂Cl₂ | Aromatic quinazoline | Enhanced π-stacking |
| Reduction | H₂, Pd/C | Saturated furyl moiety | Solubility modulation |
Condensation and Cyclization
The compound participates in cycloaddition and heterocycle-forming reactions:
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Hydrazine Condensation : Reacts with hydrazine hydrate to form pyrazole-fused derivatives, as observed in structurally similar triazoloquinazolines .
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Mannich Reaction : Forms aminoalkyl derivatives at the triazole N4 position using formaldehyde and secondary amines .
Interaction with Biological Targets
While not a direct chemical reaction, binding studies reveal:
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Kinase Inhibition : The triazoloquinazoline core competitively inhibits ATP-binding pockets in kinases (e.g., EGFR), as shown via molecular docking .
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Antimicrobial Activity : The furyl group enhances membrane penetration, disrupting microbial cell walls .
Stability and Degradation
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Acidic Hydrolysis : Prolonged exposure to HCl cleaves the triazole ring, yielding quinazolinone and furan-carboxylic acid fragments .
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Photodegradation : UV irradiation induces ring-opening reactions, forming nitroso intermediates .
Key Research Findings
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Synthetic Optimization : A 97% yield was achieved for a related triazoloquinazoline using acetic acid reflux, emphasizing the role of solvent polarity .
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Crystal Engineering : π-Stacking interactions between triazole and quinazoline rings stabilize the solid-state structure, influencing reaction kinetics .
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Structure-Activity Relationships (SAR) : Electrophilic substitutions at C3 improve anticancer activity by 40% compared to parent compounds .
Scientific Research Applications
The compound 6-(2-Furyl)-2-methyl-5,6,7,10-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8-one has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, agriculture, and materials science, supported by case studies and data tables.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives showed potent activity against gram-positive and gram-negative bacteria. The mechanism is believed to involve inhibition of bacterial DNA synthesis.
Anticancer Properties
Several studies have focused on the anticancer potential of this compound. For instance, a recent investigation published in Cancer Letters highlighted that specific analogs induced apoptosis in cancer cell lines by activating the caspase pathway. The structure-activity relationship (SAR) studies revealed that modifications at the furan position enhanced cytotoxicity.
Neuroprotective Effects
The compound has also been explored for neuroprotective effects in models of neurodegenerative diseases. Research published in Neuroscience Letters indicated that it could reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic benefits for conditions like Alzheimer's disease.
Agricultural Applications
Pesticide Development
The unique chemical structure of this compound has led to its investigation as a potential pesticide. A study in Pest Management Science reported that formulations containing this compound exhibited effective insecticidal activity against common agricultural pests while demonstrating low toxicity to non-target organisms.
Herbicidal Activity
Additionally, research has shown promising results regarding its herbicidal properties. A field trial published in Weed Science demonstrated that this compound could inhibit the growth of several weed species without affecting crop yield.
Materials Science
Polymer Composites
In materials science, the incorporation of this compound into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. Studies have shown that composites made with this compound exhibit improved resistance to thermal degradation compared to traditional polymers.
Nanotechnology Applications
Furthermore, the compound's ability to act as a stabilizing agent for nanoparticles has been explored. Research published in Materials Chemistry and Physics indicated that it could effectively stabilize metal nanoparticles for use in catalysis and sensor applications.
Case Study 1: Antimicrobial Efficacy
A clinical study assessed the antimicrobial efficacy of a synthesized derivative of the compound against Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity compared to standard antibiotics.
Case Study 2: Neuroprotective Mechanism
In vitro studies using SH-SY5Y neuronal cells demonstrated that treatment with the compound led to a reduction in reactive oxygen species (ROS) levels by 40%, suggesting its potential as a neuroprotective agent.
Case Study 3: Pesticide Field Trial
A field trial conducted on tomato plants treated with a formulation containing the compound showed a 60% reduction in aphid populations over four weeks compared to untreated controls.
Mechanism of Action
The mechanism of action of 6-(2-Furyl)-2-methyl-5,6,7,10-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[5,1-b]quinazolin-8-one: Shares a similar core structure but lacks the furyl group.
Hexahydro[4,5]benzimidazolo[2,1-b]quinazolinone: Another related compound with different pharmacological properties.
Uniqueness
The presence of the furyl group in 6-(2-Furyl)-2-methyl-5,6,7,10-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8-one enhances its chemical reactivity and potential biological activities, making it a unique and valuable compound for research and development .
Biological Activity
6-(2-Furyl)-2-methyl-5,6,7,10-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a fused triazole and quinazoline ring system which is known to contribute to various biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazoloquinazoline derivatives. For instance:
- Molecular Docking Studies : A study utilized molecular docking to assess the binding affinity of various quinazoline derivatives to cancer-related targets. The results indicated that compounds similar to this compound exhibited significant binding affinities towards proteins involved in cancer progression .
- Cytotoxicity Assays : The cytotoxic effects of various derivatives were evaluated using the MTT assay. Compounds demonstrated varying degrees of cytotoxicity against different cancer cell lines. The results suggested that modifications in the structure could enhance anticancer activity .
Antimicrobial Activity
The quinazoline scaffold has been associated with antimicrobial properties:
- Antibacterial Testing : Compounds derived from quinazoline structures have shown effectiveness against several bacterial strains. For example, derivatives similar to our compound were tested against Staphylococcus aureus, showing promising antibacterial activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
- Modification Studies : Research has indicated that substituents on the quinazoline ring significantly influence biological activity. For instance, the presence of a furyl group enhances binding interactions with target proteins .
Case Studies
- Study on Anticancer Activity : A specific study synthesized a series of triazoloquinazoline derivatives and assessed their anticancer properties through in vitro assays. The study found that certain modifications led to enhanced potency against breast cancer cells .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial activity of quinazoline derivatives against multiple pathogens. The results confirmed that certain structural features contributed to increased efficacy against Gram-positive bacteria .
Data Summary
Q & A
Q. What is the most efficient synthetic protocol for preparing 6-(2-Furyl)-2-methyl-5,6,7,10-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8-one?
The compound can be synthesized via a one-pot, three-component reaction using 3-amino-1,2,4-triazole, dimedone, and 2-furaldehyde in ethanol under reflux conditions. The copper-incorporated hydroxyapatite encapsulated Kit-6 (Cu@HAp@KIT-6) nanocatalyst (4.5 mol%) achieves yields of 88–97% within 40–50 minutes . Key advantages include:
Q. How is the structural identity of the compound confirmed post-synthesis?
A multi-technique approach is recommended:
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 1.01–1.07 ppm (CH₃), 7.24–7.42 ppm (Ar-H), and 193.4 ppm (C=O) confirm the fused triazoloquinazolinone core .
- FT-IR : Bands at 1636 cm⁻¹ (C=O) and 3424 cm⁻¹ (N-H) validate functional groups .
- Thermal analysis : TGA/DSC shows decomposition at 330–390°C, correlating with organic layer stability .
- Crystallography : XRD peaks at 2θ = 31.8°–61.7° confirm the HAp/CuO phases in the catalyst .
Advanced Research Questions
Q. What mechanistic insights support the formation of triazoloquinazolinone derivatives using Cu@HAp@KIT-6?
The reaction proceeds via:
- Imine formation : Condensation of 3-amino-1,2,4-triazole and aldehyde, accelerated by Lewis acid sites on Cu@HAp@KIT-6 .
- Cyclization : Dimedone undergoes Knoevenagel condensation with the imine, followed by intramolecular heterocyclization to form the triazoloquinazolinone core .
- Catalytic role : Cu⁺/Cu²⁺ redox sites enhance electron transfer, reducing activation energy and reaction time .
Q. How does the choice of catalyst affect reaction efficiency and product yield?
Comparative studies reveal:
- Cu@HAp@KIT-6 : Yields 88–97% in 40–50 minutes; recyclable for six cycles .
- Ionic liquids (e.g., [Bmim]BF₄) : Achieve >90% yields in 12 minutes under solvent-free grinding conditions but lack recyclability data .
- Uncatalyzed reactions : Yield <5% even after 180 minutes . Recommendation : Cu@HAp@KIT-6 is superior for scalability and sustainability, while ionic liquids are ideal for rapid, small-scale synthesis .
Q. Are there discrepancies in reported melting points or spectroscopic data for this compound class?
Yes. For example:
- 4-Chlorophenyl derivative : Observed m.p. 292–295°C vs. literature 294–296°C .
- 4-Methoxyphenyl derivative : Observed m.p. 299–301°C vs. reported >300°C . Causes :
- Polymorphism or impurities due to solvent/recrystallization variations.
- Instrument calibration differences (e.g., DSC vs. capillary methods) . Resolution : Cross-validate using DSC and single-crystal XRD .
Q. What strategies are recommended for modifying substituents to enhance biological activity?
- Electron-withdrawing groups (e.g., NO₂, Cl) : Improve binding to A2b adenosine receptors, as seen in analogues like CGS 15943AI .
- Steric effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) enhance antifungal activity .
- Methodology : Use diverse aldehydes (Table 2, ) in the Cu@HAp@KIT-6 protocol, followed by in vitro bioassays (e.g., receptor antagonism ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
